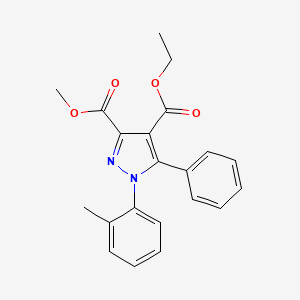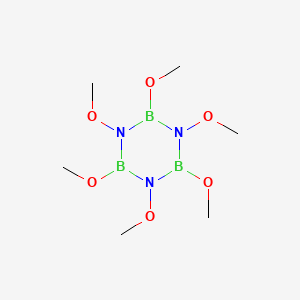
1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane is a unique chemical compound characterized by its hexamethoxy functional groups attached to a triazatriborinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with a suitable triazine precursor under controlled conditions. The reaction is carried out in the presence of methanol, which acts as a methoxylating agent. The process requires careful control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Boron-oxygen compounds.
Reduction: Demethoxylated triazatriborinane derivatives.
Substitution: Triazatriborinane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its boron and methoxy groups. The compound can form stable complexes with various biomolecules, influencing cellular processes and pathways. In BNCT, the boron atoms in the compound capture neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Vergleich Mit ähnlichen Verbindungen
- **3’,4’,5,6,7,8-Hexam
1,2,3,4,5,6-Hexamethoxy-1,3,5,2,4,6-triazatriphosphinine: Similar structure but contains phosphorus instead of boron.
Eigenschaften
CAS-Nummer |
105916-54-9 |
|---|---|
Molekularformel |
C6H18B3N3O6 |
Molekulargewicht |
260.7 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexamethoxy-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H18B3N3O6/c1-13-7-10(16-4)8(14-2)12(18-6)9(15-3)11(7)17-5/h1-6H3 |
InChI-Schlüssel |
PTKXITHQZSHGSH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(B(N1OC)OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


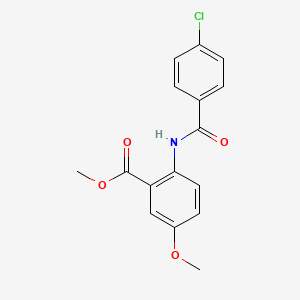


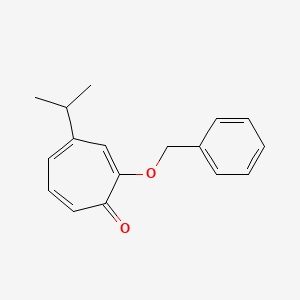
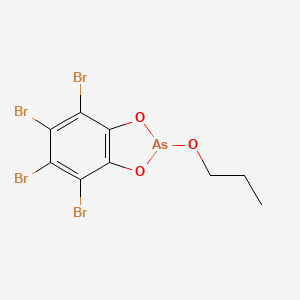
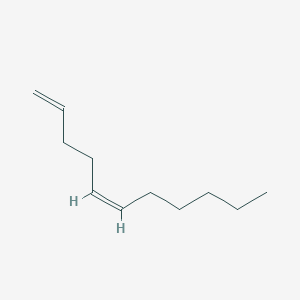
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
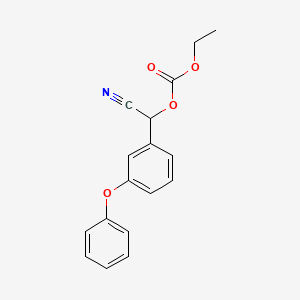
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)


![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
